

# Application Notes and Protocols for CRISPR-Cas9 Editing of the TP63 Gene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T63

Cat. No.: B1193746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## I. Introduction: Targeting TP63, a Master Regulator

The Tumor Protein 63 (TP63) gene, a member of the p53 family, is a critical transcription factor essential for the development and maintenance of stratified epithelial tissues, including the epidermis.<sup>[1][2]</sup> TP63 gives rise to multiple protein isoforms through the use of alternative promoters and splicing. The two main classes of isoforms are the full-length, transactivating (TAp63) isoforms and the N-terminally truncated ( $\Delta$ Np63) isoforms, which lack the primary transactivation domain.<sup>[3][4]</sup> These isoforms often have distinct and even opposing functions in regulating cell proliferation, differentiation, senescence, and apoptosis.<sup>[5]</sup>

Notably, the  $\Delta$ Np63 isoform is frequently overexpressed in squamous cell carcinomas (SCC) and is considered a key driver of tumorigenesis in these cancers.<sup>[2][3]</sup> This makes TP63, and specifically the  $\Delta$ Np63 isoform, a compelling target for both basic research and therapeutic development.

The CRISPR-Cas9 system offers a precise and efficient method to manipulate the TP63 gene.<sup>[6]</sup> By generating targeted double-strand breaks, researchers can create gene knockouts to study loss-of-function phenotypes or, with CRISPR interference (CRISPRi), specifically repress the expression of oncogenic isoforms like  $\Delta$ Np63.<sup>[3]</sup> These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the TP63 gene in relevant cell models, such as keratinocytes and SCC cell lines.

## II. Application Notes: Why Target TP63?

- Elucidating Developmental Pathways: Creating TP63 knockout models in primary human keratinocytes (HPKs) allows for the study of its indispensable role in epidermal commitment and differentiation.[5][7] Such models are invaluable for understanding the genetic basis of ectodermal dysplasias and other developmental disorders linked to TP63 mutations.
- Cancer Biology and Target Validation: The oncogenic role of  $\Delta$ Np63 in SCC of the lung, esophagus, and skin makes it a prime therapeutic target.[3][8] Using CRISPR-Cas9 to knock out or repress  $\Delta$ Np63 in cancer cell lines can help validate it as a drug target, uncover mechanisms of tumor maintenance, and identify genetic vulnerabilities.[3][9]
- Functional Genomics: Knocking out TP63 enables genome-wide transcriptomic and proteomic analyses to identify its downstream target genes and regulated pathways, such as the Notch and MAPK signaling cascades.[5]
- Disease Modeling: CRISPR-Cas9 can be used to introduce specific disease-associated mutations into the TP63 gene in relevant cell types, creating high-fidelity models for studying disease pathology and testing novel therapeutic agents.

## III. Signaling Pathways and Experimental Workflow

### TP63 Signaling Network

TP63 functions as a central hub in a complex network that governs epithelial cell fate. Its expression is controlled by major developmental pathways, and it, in turn, regulates a wide array of downstream targets. Understanding this network is crucial for interpreting the results of gene editing experiments.



[Click to download full resolution via product page](#)

Caption: TP63 as a central regulator in epithelial biology.

## General Experimental Workflow for TP63 Knockout

The process of generating and validating a TP63 knockout cell line follows a multi-stage workflow, from initial design to final phenotypic characterization.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for generating TP63 knockout cell lines.

## IV. Experimental Protocols

### Protocol 1: Guide RNA (gRNA) Design for Human TP63

**Objective:** To design highly specific and efficient gRNAs for knocking out TP63, with a focus on targeting the  $\Delta$ Np63 isoform by designing guides against exon 4 or 5, which are common to most isoforms but upstream of alternative C-terminal splice sites.

**Principle:** Effective gRNAs target a 20-nucleotide sequence immediately preceding a Protospacer Adjacent Motif (PAM), which for *Streptococcus pyogenes* Cas9 is 'NGG'.[\[10\]](#) Targeting early, conserved exons is crucial to ensure the generation of a non-functional, truncated protein.[\[11\]](#)

**Procedure:**

- **Obtain Target Sequence:** Retrieve the genomic sequence of the human TP63 gene from a database like NCBI Gene. Focus on the early exons (e.g., Exon 4).
- **Use a Design Tool:** Input the exon sequence into a web-based gRNA design tool (e.g., CHOPCHOP, Synthego Design Tool, Benchling). These tools identify all possible gRNA target sites (20 nt + NGG PAM).
- **Select Top Candidates:** Choose 2-3 gRNA sequences based on the tool's scoring. Prioritize guides with:
  - **High on-target scores:** Predicting high cutting efficiency.
  - **Low off-target scores:** Minimizing the risk of cleavage at unintended genomic sites.[\[12\]](#)
  - **Location:** As early in the coding sequence as possible to maximize the likelihood of a frameshift mutation causing a functional knockout.
- **Order Synthetic gRNAs:** For optimal performance and consistency, order chemically synthesized, modified sgRNAs.

Table 1: Example gRNA Sequences for Human TP63 (for research validation)

| Target Isoform | Target Exon | gRNA Sequence (5' to 3') | PAM |
|----------------|-------------|--------------------------|-----|
| ΔNp63 / All    | Exon 4      | GACGGACAGCAC<br>TACCTTGA | TGG |
| ΔNp63 / All    | Exon 5      | GCTGTCCGTCATGC<br>CGTCCT | CGG |

| ΔNp63 / All | Exon 5 | ACATGTTCCCTTGTGCGGAAA | CGG |

Note: These sequences are examples and must be validated experimentally for efficiency in the specific cell line of interest.

## Protocol 2: RNP Delivery into Keratinocytes via Electroporation

**Objective:** To efficiently deliver pre-formed Cas9-gRNA ribonucleoprotein (RNP) complexes into primary keratinocytes or SCC cell lines to induce gene editing.

**Principle:** Electroporation creates transient pores in the cell membrane using an electrical pulse, allowing the direct entry of RNP complexes.[\[13\]](#) This method is rapid, DNA-free (reducing off-target risks associated with plasmid expression), and effective for hard-to-transfect cells like primary keratinocytes.[\[14\]](#)

### Materials:

- Target cells (e.g., primary keratinocytes, HaCaT, or SCC lines like A431)
- Synthetic sgRNA targeting TP63
- High-fidelity Cas9 nuclease protein
- Electroporation system (e.g., Lonza 4D-Nucleofector™, Neon™ Transfection System)
- Appropriate electroporation buffer/solution and cuvettes/tips[\[15\]](#)
- Nuclease-free water and tubes

- Complete cell culture medium

Procedure:

- Cell Preparation:

- Culture cells to ~80% confluence. Healthy, actively dividing cells are critical for successful electroporation and subsequent DNA repair.
  - On the day of electroporation, harvest the cells using trypsin, neutralize, and count them. For one reaction, you will typically need  $2 \times 10^5$  to  $5 \times 10^5$  cells.[\[16\]](#)
  - Centrifuge the required number of cells at  $300 \times g$  for 5 minutes, aspirate the supernatant completely, and set aside.[\[15\]](#)

- RNP Complex Formation:

- In a sterile, nuclease-free tube, combine the sgRNA and Cas9 protein. A common starting molar ratio is 2:1 (gRNA:Cas9).[\[15\]](#)
  - Example: For one 20  $\mu L$  reaction, mix 0.67  $\mu g$  of gRNA with 2  $\mu g$  of Cas9 protein.
  - Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[\[17\]](#)[\[18\]](#)

- Electroporation:

- Carefully resuspend the cell pellet from step 1 in 20  $\mu L$  of the appropriate electroporation buffer. Ensure a single-cell suspension.[\[16\]](#)
  - Add the entire RNP complex mixture from step 2 to the resuspended cells. Mix gently.
  - Immediately transfer the cell/RNP mixture to the electroporation cuvette or tip, avoiding bubbles.
  - Place the cuvette/tip in the electroporation device and apply the pre-optimized electrical pulse for your cell type.

- Post-Electroporation Culture:
  - Immediately after the pulse, use a P1000 pipette to transfer the cells from the cuvette into a well of a 12-well plate containing 1 mL of pre-warmed complete culture medium.
  - Gently rock the plate and place it in a 37°C, 5% CO<sub>2</sub> incubator.
  - Change the medium after 24 hours.
  - Allow cells to recover and expand for 48-72 hours before proceeding to validation.[17]

Table 2: Example Electroporation Starting Parameters

| Parameter          | Value                                    |
|--------------------|------------------------------------------|
| <b>Cell Type</b>   | <b>Human Primary Keratinocytes</b>       |
| System             | Lonza 4D-Nucleofector™                   |
| Program            | DS-138[18]                               |
| Cell Density       | 2-5 x 10 <sup>5</sup> cells per reaction |
| gRNA Concentration | 1500 nM (final)[15]                      |

| Cas9 Protein Conc. | 750 nM (final)[15] |

## Protocol 3: T7 Endonuclease I (T7E1) Assay for Editing Validation

Objective: To quantify the percentage of gene editing (indels) in the bulk population of cells.

Principle: PCR is used to amplify the genomic region targeted by the gRNA. The PCR products are then denatured and re-annealed. In a mixed population of wild-type and edited cells, this creates heteroduplexes of mismatched DNA strands. The T7 Endonuclease I enzyme specifically recognizes and cleaves these mismatches. The resulting fragments can be visualized on an agarose gel, and the intensity of the cleaved bands relative to the parental band is used to estimate editing efficiency.[19]

**Procedure:**

- Genomic DNA Extraction: Harvest a portion of the electroporated cells (and a non-edited control population) 48-72 hours post-transfection. Extract genomic DNA using a commercial kit.
- PCR Amplification:
  - Design PCR primers that flank the gRNA target site, amplifying a 500-1000 bp fragment.
  - Set up a 25  $\mu$ L PCR reaction using a high-fidelity polymerase.[20]
  - Run the PCR and verify the amplification of a single, correct-sized band on an agarose gel.
- Heteroduplex Formation:
  - In a PCR tube, take 5-10  $\mu$ L of the unpurified PCR product.
  - Using a thermocycler, perform the following denaturation/annealing program:[21]
    - 95°C for 10 minutes
    - Ramp down to 85°C at -2°C/second
    - Ramp down to 25°C at -0.3°C/second
    - Hold at 4°C
- T7E1 Digestion:
  - To the annealed PCR product, add 1  $\mu$ L of 10x T7E1 Reaction Buffer and 1  $\mu$ L of T7 Endonuclease I (10 U/ $\mu$ L).
  - Mix gently and incubate at 37°C for 15-30 minutes.[19]
- Analysis:
  - Stop the reaction by adding 1.5  $\mu$ L of 0.25 M EDTA.[22]

- Run the entire digestion reaction on a 2% agarose gel alongside an undigested PCR product control.
- Image the gel. The presence of cleaved fragments (whose sizes should sum to the size of the parental band) indicates successful editing.
- Quantify band intensities using software like ImageJ to estimate the percentage of indels.

Table 3: T7E1 Assay Reaction Setup

| Component                          | Volume (PCR)   | Volume (Digestion) |
|------------------------------------|----------------|--------------------|
| <b>High-Fidelity 2X Master Mix</b> | <b>12.5 µL</b> | -                  |
| 10 µM Forward Primer               | 1.25 µL        | -                  |
| 10 µM Reverse Primer               | 1.25 µL        | -                  |
| Genomic DNA (50-100 ng)            | 1-4 µL         | -                  |
| Annealed PCR Product               | -              | 8 µL               |
| 10X T7E1 Reaction Buffer           | -              | 1 µL               |
| T7 Endonuclease I                  | -              | 1 µL               |

| Nuclease-Free Water | to 25 µL | - |

## Protocol 4: Western Blot for Confirmation of Protein Knockout

Objective: To confirm the absence of the TP63 protein in single-cell clones derived from the edited population.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A true knockout clone should show no detectable band for the target protein compared to the wild-type control.[23]

Procedure:

- Isolate Clonal Lines: Perform single-cell sorting or limiting dilution from the edited cell pool to establish clonal populations. Expand these clones.
- Prepare Lysates: Lyse both wild-type and potential knockout clones using RIPA buffer with protease inhibitors.
- Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Transfer:
  - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[23\]](#)
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with a primary antibody specific for TP63 overnight at 4°C. Crucially, use an antibody whose epitope is well-characterized to avoid misinterpretation from truncated proteins.[\[24\]](#)
  - Wash the membrane 3x with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane 3x with TBST.
- Detection:
  - Apply an ECL chemiluminescent substrate and image the blot using a digital imager.
- Stripping and Reprobing (Loading Control):

- Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH,  $\beta$ -Actin) to confirm equal protein loading across all lanes.

Table 4: Recommended Reagents for TP63 Western Blot

| Reagent            | Description                 | Typical Dilution |
|--------------------|-----------------------------|------------------|
| Primary Antibody   | <b>Mouse anti-p63 (4A4)</b> | <b>1:1000</b>    |
|                    | Rabbit anti-p63 (D2K8X)     | 1:1000           |
| Loading Control    | Rabbit anti-GAPDH           | 1:5000           |
| Secondary Antibody | Anti-mouse IgG, HRP-linked  | 1:2000 - 1:5000  |

|| Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 |

Interpretation Note: Be aware that a frameshift mutation can sometimes lead to the production of a truncated protein.[\[24\]](#) If the primary antibody's epitope is upstream of the premature stop codon, a smaller band may be visible. True knockout confirmation often requires sequencing the genomic locus of the clone to verify a frameshift-inducing indel.[\[24\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Protocol to Produce Genetically Edited Primary Oral Keratinocytes Using the CRISPR-Cas9 System | Springer Nature Experiments [experiments.springernature.com]
- 2. Convergence of YAP/TAZ, TEAD and TP63 activity is associated with bronchial premalignant severity and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an integrated CRISPRi targeting  $\Delta$ Np63 for treatment of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Case report: Artificial thymic organoids facilitate clinical decisions for a patient with a TP63 variant and severe persistent T cell lymphopenia [frontiersin.org]

- 5.  $\Delta$ Np63 knockout mice reveal its indispensable role as a master regulator of epithelial development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 in Cancer Immunotherapy: Animal Models and Human Clinical Trials [mdpi.com]
- 7. Generation of Knockout Human Primary Keratinocytes by CRISPR/Cas9. [folia.unifr.ch]
- 8. Development of an integrated CRISPRi targeting  $\Delta$ Np63 for treatment of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Revitalizing oral cancer research: Crispr-Cas9 technology the promise of genetic editing [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. idtdna.com [idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. CRISPR/Cas9 Ribonucleoprotein-Mediated Precise Gene Editing by Tube Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guide on RNP System for CRISPR Editing-Test RNP Efficacy | MolecularCloud [molecularcloud.org]
- 18. protocols.io [protocols.io]
- 19. bioneer.co.kr [bioneer.co.kr]
- 20. neb.com [neb.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. neb.com [neb.com]
- 23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Overcoming the pitfalls of validating knockout cell lines by western blot [horizontdiscovery.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9 Editing of the TP63 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193746#using-crispr-cas9-to-edit-the-tp63-gene]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)